

Physical and chemical properties of 4-Ethylpyridine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethylpyridine-2-carbonitrile**

Cat. No.: **B140052**

[Get Quote](#)

An In-depth Technical Guide to **4-Ethylpyridine-2-carbonitrile**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Ethylpyridine-2-carbonitrile** (CAS No. 92486-38-9), a heterocyclic nitrile of increasing interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, outline a robust synthetic pathway, and discuss its potential applications for researchers, scientists, and drug development professionals. This document is designed to be a field-proven resource, blending established data with causal scientific explanations to empower your research and development endeavors.

Molecular Identity and Structural Elucidation

4-Ethylpyridine-2-carbonitrile is a substituted pyridine derivative featuring an ethyl group at the C4 position and a nitrile group at the C2 position. This specific arrangement of functional groups dictates its unique electronic and steric properties, influencing its reactivity and potential as a molecular building block.

- Chemical Name: **4-Ethylpyridine-2-carbonitrile**^[1]
- Synonyms: 2-Cyano-4-ethylpyridine, 4-Ethylpicolinonitrile^{[1][2]}

- CAS Number: 92486-38-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₈N₂[\[1\]](#)[\[2\]](#)

The structure combines the aromatic, electron-deficient pyridine ring with the electron-withdrawing nitrile group and the electron-donating ethyl group. The interplay between these groups is critical for understanding its chemical behavior.

Caption: 2D Structure of **4-Ethylpyridine-2-carbonitrile**.

Physicochemical Properties

The physical state and solubility are critical parameters for experimental design, including reaction setup, solvent selection, and purification strategies. The compound is supplied as an oil, consistent with many substituted pyridines of this molecular weight.

Summary of Physical Data

The following table summarizes the known and predicted physical properties. Note the distinction between experimental and computationally predicted values, which is crucial for experimental planning.

Property	Value	Source/Comment
Appearance	Light Green Oil	[2] Experimental
Molecular Weight	132.16 g/mol	[1] [2] Calculated
Boiling Point	123-124 °C (at 11 Torr)	[3] Experimental
Density	1.05 ± 0.1 g/cm ³	[3] Predicted
pKa	0.48 ± 0.10	[3] Predicted (Refers to the conjugate acid)
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	[3] Experimental
Storage	2-8°C, Refrigerator	[2] Recommended

Field Insight: The experimental boiling point at reduced pressure suggests that purification by vacuum distillation is a viable and recommended method. Its predicted low pKa indicates that the pyridine nitrogen is significantly less basic than pyridine itself, a direct consequence of the electron-withdrawing effect of the C2-nitrile group.

Spectroscopic Signature Analysis

While a comprehensive public database of spectra for this specific molecule is not readily available, its structure allows for a robust prediction of its spectroscopic signatures. This analysis is fundamental for reaction monitoring (e.g., via TLC and LC-MS) and for the structural confirmation of synthesized material.

Predicted ^1H NMR Spectrum (400 MHz, CDCl_3)

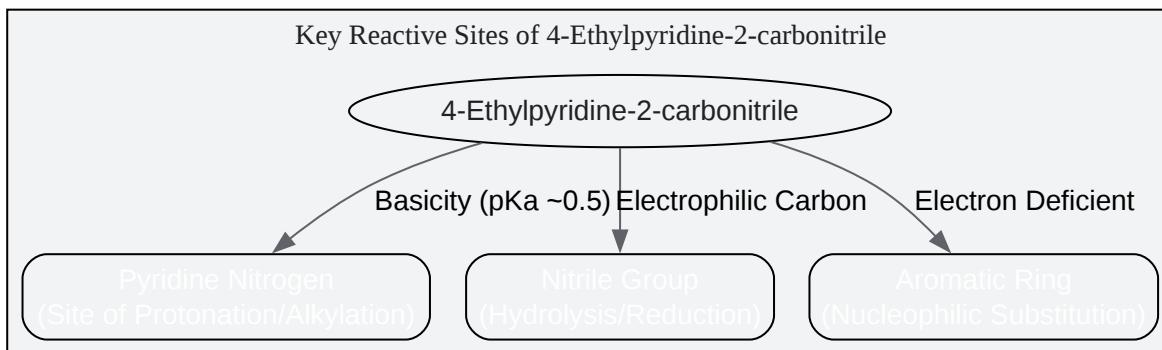
- Pyridine Ring Protons (3H):
 - H6 (δ ~8.7 ppm): Expected to be the most downfield aromatic proton due to its proximity to the ring nitrogen. It should appear as a doublet.
 - H5 (δ ~7.8 ppm): Expected to appear as a doublet of doublets, coupled to both H6 and H3.
 - H3 (δ ~7.4 ppm): Expected to be the most upfield aromatic proton, appearing as a doublet.
- Ethyl Group Protons (5H):
 - $-\text{CH}_2-$ (δ ~2.8 ppm): A quartet resulting from coupling with the adjacent methyl protons.
 - $-\text{CH}_3$ (δ ~1.3 ppm): A triplet resulting from coupling with the adjacent methylene protons.

Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3)

- Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the nitrile group (C2) and the carbon bearing the ethyl group (C4) will have characteristic shifts.
- Nitrile Carbon ($-\text{C}\equiv\text{N}$): A sharp signal expected around δ 117-120 ppm.

- Ethyl Group Carbons: Two aliphatic signals; $-\text{CH}_2-$ around δ 25-30 ppm and $-\text{CH}_3-$ around δ 13-15 ppm.

Predicted Infrared (IR) Spectrum


- C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2240 cm^{-1} . The presence and sharpness of this peak are highly characteristic and useful for confirming the nitrile group's integrity.
- C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1400-1600 cm^{-1} region.
- C-H Stretches: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches just below 3000 cm^{-1} .

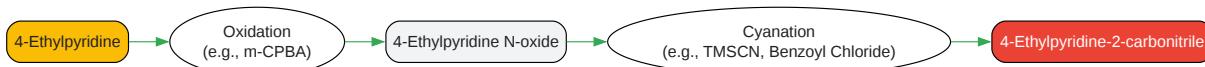
Mass Spectrometry (MS)

- Molecular Ion (M^+): In an Electron Ionization (EI) spectrum, a prominent molecular ion peak is expected at $\text{m/z} = 132$.
- Fragmentation: Key fragmentation patterns would likely involve the loss of the ethyl group ($[\text{M}-29]^+$) and potentially rearrangements involving the nitrile group.

Chemical Reactivity and Synthetic Utility

The chemical behavior of **4-Ethylpyridine-2-carbonitrile** is governed by its three key functional components: the pyridine ring, the nitrile group, and the ethyl substituent. Understanding the reactivity at each site is paramount for its application as a synthetic intermediate.

[Click to download full resolution via product page](#)


Caption: Logical diagram of reactive centers.

- Pyridine Nitrogen: While the basicity is reduced, the nitrogen lone pair is available for protonation in strong acid and for N-alkylation reactions to form pyridinium salts.
- Nitrile Group: This is a versatile functional handle.
 - Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 4-ethylpicolinamide and subsequently 4-ethylpicolinic acid.
 - Reduction: It can be reduced to an aminomethyl group using reagents like LiAlH₄ or catalytic hydrogenation, yielding (4-ethylpyridin-2-yl)methanamine. This transformation is crucial for introducing a primary amine.
- Aromatic Ring: The pyridine ring, particularly with an electron-withdrawing group at C2, is activated towards nucleophilic aromatic substitution (SNAr), especially if a leaving group is present at another position.

Proposed Synthesis Protocol

A common and effective strategy for synthesizing substituted pyridine-2-carbonitriles is through the cyanation of a corresponding pyridine N-oxide. This multi-step process offers a reliable pathway from commercially available starting materials.

Workflow: Synthesis from 4-Ethylpyridine

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow.

Step-by-Step Methodology

Step 1: Oxidation to 4-Ethylpyridine N-oxide

- Rationale: The N-oxide is a key intermediate that activates the C2 position for nucleophilic attack. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.
- Procedure: a. Dissolve 4-ethylpyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM). b. Cool the solution to 0 °C in an ice bath. c. Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor reaction completion by TLC or LC-MS. f. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a wash with sodium bicarbonate. g. Extract the aqueous layer with DCM, combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Cyanation to 4-Ethylpyridine-2-carbonitrile

- Rationale: This is a variation of the Reissert-Henze reaction. The N-oxide is activated by an acylating agent (like benzoyl chloride), and a cyanide source (like trimethylsilyl cyanide, TMSCN) attacks the activated C2 position.
- Procedure: a. Dissolve the crude 4-ethylpyridine N-oxide (1.0 eq) in an anhydrous solvent like acetonitrile or DCM. b. Add benzoyl chloride (1.2 eq) and stir for 15 minutes at room temperature. c. Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise. d. Stir the reaction at room temperature for 18-24 hours. e. Monitor for the formation of the product. f. Upon

completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or vacuum distillation to afford pure **4-Ethylpyridine-2-carbonitrile**.

Applications in Research and Drug Discovery

Pyridine and nitrile moieties are prevalent pharmacophores in medicinal chemistry.[\[4\]](#)[\[5\]](#) The nitrile group is a bioisostere for various functional groups and can act as a hydrogen bond acceptor, while the pyridine ring provides a scaffold that can be oriented within protein binding pockets to establish key interactions.[\[5\]](#)[\[6\]](#)

- Scaffold for Library Synthesis: **4-Ethylpyridine-2-carbonitrile** serves as an excellent starting point for generating libraries of novel compounds. The nitrile can be converted into amines or carboxylic acids, which can then be further derivatized through amide bond formation, reductive amination, or other standard synthetic transformations.
- Intermediate for Active Pharmaceutical Ingredients (APIs): While specific public examples are limited, compounds with this structural motif are explored in patent literature for various therapeutic areas.[\[1\]](#) The ethyl group provides a lipophilic handle that can be important for tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
- Reference Standard: As a well-characterized molecule, it is used as a reference standard in analytical chemistry for the identification and quantification of related compounds in complex mixtures.[\[2\]](#)

Safety, Handling, and Environmental, Health & Safety (EHS)

Adherence to strict safety protocols is mandatory when handling this compound. The available data indicates several hazards that must be managed through proper engineering controls and personal protective equipment.

GHS Hazard Identification

Based on aggregated data, **4-Ethylpyridine-2-carbonitrile** is classified with the following hazards:[1]

- H302: Harmful if swallowed (Acute toxicity, oral)
- H315: Causes skin irritation (Skin corrosion/irritation)
- H318: Causes serious eye damage (Serious eye damage/eye irritation)
- H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Recommended Handling Procedures

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles and a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a standard laboratory coat. Ensure no skin is exposed.
- First Aid Measures:
 - If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

References

- **4-Ethylpyridine-2-carbonitrile.**

- 4-Ethyl-2-pyridinecarbonitrile.
- 4-ethylpyridine - Organic Syntheses Procedure. *Organic Syntheses*. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. *RSC Medicinal Chemistry*. [Link]
- The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. *Journal of Medicinal Chemistry*. [Link]
- Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Deriv

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Ethylpyridine-2-carbonitrile | C8H8N2 | CID 14482378 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Ethyl-2-pyridinecarbonitrile CAS#: 92486-38-9 [m.chemicalbook.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbino.com [nbino.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Ethylpyridine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140052#physical-and-chemical-properties-of-4-ethylpyridine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com